6-Hydroxy-trans,trans-2,4-hexadienal
Description
Structure
3D Structure
Properties
CAS No. |
141812-70-6 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxyhexa-2,4-dienal |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6-8/h1-5,8H,6H2/b3-1+,4-2+ |
InChI Key |
PCYZGEHNECVSCF-UHFFFAOYSA-N |
SMILES |
C(C=CC=CC=O)O |
Isomeric SMILES |
C(/C=C/C=C/C=O)O |
Canonical SMILES |
C(C=CC=CC=O)O |
Synonyms |
(E,E)-6-hydroxyhexa-2,4-dienal 6-hydroxy-2,4-hexadienal 6-hydroxy-trans,trans-2,4-hexadienal 6-hydroxyhexa-2,4-dienal CHO-M-OH |
Origin of Product |
United States |
Biochemical Pathways of Formation and Endogenous Metabolism
Metabolic Formation from Parent Compounds
The genesis of 6-Hydroxy-trans,trans-2,4-hexadienal is intrinsically linked to the biotransformation of aromatic hydrocarbons, specifically benzene (B151609), and proceeds through a key reactive intermediate.
This compound emerges as a metabolite within the complex cascade of benzene biotransformation. Benzene, a known hematotoxin, undergoes hepatic metabolism to various intermediates, including ring-opened compounds. nih.govnih.gov The primary ring-opened metabolite is trans,trans-muconaldehyde (MUC), which is formed in mouse liver microsomes. nih.govnih.gov MUC is a highly reactive dialdehyde (B1249045) and serves as the direct precursor to a family of related metabolites. The detection of downstream products, such as 6-hydroxy-trans,trans-2,4-hexadienoic acid, in the urine of mice administered benzene provides strong evidence for the in vivo formation of MUC and its subsequent metabolites, including this compound. nih.govnih.gov
Enzymatic Transformations and Metabolic Fate
Once formed, this compound is subject to further enzymatic transformations that determine its ultimate metabolic fate. These pathways involve both oxidation and reduction reactions, leading to more stable, excretable end-products.
The metabolism of trans,trans-muconaldehyde involves a series of reductive and oxidative steps. nih.gov this compound itself represents a product of the partial reduction of MUC. This intermediate can then undergo further oxidation. Specifically, the remaining aldehyde group of this compound can be oxidized to a carboxylic acid, a common detoxification pathway for aldehydes. nih.govnih.gov This enzymatic oxidation results in the formation of 6-hydroxy-trans,trans-2,4-hexadienoic acid. nih.gov
Research has successfully identified and characterized key metabolites in this pathway. In studies involving mice treated with either benzene or MUC, urine analysis by HPLC revealed the presence of stable end-products. nih.govnih.gov Besides trans,trans-muconic acid, which is a known product of MUC oxidation, a significant novel metabolite was identified as 6-hydroxy-trans,trans-2,4-hexadienoic acid. nih.govnih.govnih.gov The identity of this compound was confirmed by comparing its coelution and UV spectral data with authentic standards in both unmethylated and methylated urine extracts. nih.govnih.gov The presence of this hydroxylated acid as a urinary metabolite underscores its role as a stable end-product of the MUC metabolic cascade. nih.gov
Table 1: Key Metabolites in the Benzene Ring-Opened Pathway
| Parent Compound | Intermediate Metabolite | Key End-Product |
|---|---|---|
| Benzene | trans,trans-Muconaldehyde | trans,trans-Muconic Acid |
| trans,trans-Muconaldehyde | This compound | 6-hydroxy-trans,trans-2,4-hexadienoic acid |
The potential for reversibility in the enzymatic reactions involving these reactive aldehydes is an area of ongoing investigation. Studies on the reaction of trans,trans-muconaldehyde with glutathione (B108866) have shown that the initial bimolecular reaction is reversible. nih.gov While this specific finding relates to glutathione conjugation rather than direct oxidation or reduction, it introduces the concept that metabolic steps involving MUC and its derivatives may not be unidirectional. The dynamic equilibrium between the parent aldehyde, its reduced alcohol form, and its oxidized acid form is a common feature in aldehyde metabolism, suggesting that some degree of reversibility in the formation of this compound from MUC could be possible under specific physiological conditions, although its primary metabolic fate appears to be further oxidation to the corresponding acid. nih.govnih.govnih.gov
Molecular Interactions and Biochemical Reactivity
Interactions with Nucleophilic Biological Species
The chemical structure of 6-hydroxy-trans,trans-2,4-hexadienal, featuring an α,β-unsaturated aldehyde, renders it susceptible to reactions with nucleophilic biological molecules. This reactivity is a key aspect of its biochemical profile.
Chemical Reactivity with Thiol-Containing Biomolecules, including Glutathione (B108866) (GSH)
This compound readily reacts with thiol-containing biomolecules such as glutathione (GSH). This reaction is of significant biological interest as GSH is a major intracellular antioxidant and plays a crucial role in the detoxification of reactive electrophiles. The reaction proceeds via a Michael addition, where the nucleophilic thiol group of GSH attacks the electrophilic β-carbon of the α,β-unsaturated aldehyde system in this compound.
The reaction between this compound and glutathione is a bimolecular reaction that is stoichiometric in its initial phases. The high reactivity of α,β-unsaturated aldehydes with thiols is well-documented, and this reaction can occur both non-enzymatically and be catalyzed by glutathione S-transferases (GSTs). GSTs are a family of enzymes that facilitate the conjugation of GSH to a wide variety of electrophilic compounds, thereby neutralizing their reactivity and facilitating their excretion from the cell. nih.govmdpi.com
The general mechanism for the reaction of an α,β-unsaturated aldehyde with a thiol-containing molecule like glutathione involves the nucleophilic attack of the thiolate anion on the β-carbon of the aldehyde. This forms a carbanion intermediate which is then protonated to yield the final stable adduct. The presence of the hydroxyl group in this compound can influence the reactivity of the molecule.
Comparative Analysis of Reactivity with Related Aldehydic Metabolites
Studies comparing the reactivity of various α,β-unsaturated aldehydes have provided insights into the structural features that govern their interaction with thiol-containing molecules. In a comparative study with related aldehydic metabolites of (E,E)-muconaldehyde, the second-order rate constants for the reaction with glutathione were determined. The rates of reaction were found to follow the order: (E,E)-muconaldehyde > this compound > (E,E)-6-oxohexadienoic acid.
This indicates that while this compound is highly reactive towards glutathione, it is less reactive than its precursor, (E,E)-muconaldehyde. The presence of different functional groups on these aldehydes influences their electrophilicity and, consequently, their rate of reaction with nucleophiles like glutathione.
Below is an interactive data table summarizing the comparative reactivity of these aldehydic metabolites with glutathione.
| Compound | Relative Rate of Reaction with Glutathione |
| (E,E)-Muconaldehyde | Highest |
| This compound | Intermediate |
| (E,E)-6-Oxohexadienoic acid | Lowest |
Covalent Adduct Formation with Biomacromolecules (General Mechanistic Studies)
The electrophilic nature of this compound allows it to form covalent adducts with various biomacromolecules, including proteins. This adduction can lead to alterations in the structure and function of these macromolecules. The primary mechanisms of covalent modification by α,β-unsaturated aldehydes like this compound are Michael addition and Schiff base formation. nih.govmdpi.com
The nucleophilic side chains of certain amino acid residues within proteins are the primary targets for adduction. These include the thiol group of cysteine, the imidazole (B134444) group of histidine, and the ε-amino group of lysine (B10760008). nih.gov
Michael Addition: As with glutathione, the sulfhydryl group of cysteine residues in proteins is a soft nucleophile and readily attacks the β-carbon of the α,β-unsaturated system of this compound. This results in the formation of a stable thioether linkage. The imidazole nitrogen of histidine and the ε-amino group of lysine can also participate in Michael addition reactions, although they are generally less reactive than cysteine thiols. nih.gov
Schiff Base Formation: The aldehyde functional group of this compound can react with the primary amino groups of lysine residues in proteins to form a Schiff base (an imine). This reaction is typically reversible.
The formation of these covalent adducts can have significant biological consequences, potentially leading to enzyme inactivation, disruption of protein-protein interactions, and the generation of neoantigens that can trigger an immune response. The specific sites of protein modification by aldehydes like this compound can be identified using techniques such as mass spectrometry, which allows for the precise localization of the adducted amino acid residues within the protein sequence. nih.gov
While direct studies on the protein adduction of this compound are limited, the well-established reactivity of similar α,β-unsaturated aldehydes provides a strong basis for understanding its potential to modify proteins and other biomacromolecules through these covalent mechanisms.
Synthetic Methodologies and Chemical Transformations
Laboratory Synthesis Approaches for 6-Hydroxy-trans,trans-2,4-hexadienal
Detailed laboratory synthesis protocols specifically for this compound are not extensively documented in publicly available scientific literature. However, the synthesis of the parent compound, trans,trans-2,4-hexadienal, provides a foundational methodology that could potentially be adapted. A common laboratory-scale synthesis of trans,trans-2,4-hexadienal involves the condensation of acetaldehyde (B116499). This process, an aldol (B89426) condensation, typically proceeds by reacting two equivalents of acetaldehyde. The initial reaction forms crotonaldehyde (B89634), which then undergoes a subsequent reaction with another equivalent of acetaldehyde to yield the 2,4-hexadienal (B92074) structure. The reaction is often catalyzed by a base or an acid. To achieve the desired trans,trans stereochemistry, specific reaction conditions and catalysts may be employed.
Another potential synthetic route could involve the selective oxidation of the corresponding alcohol, 6-hydroxy-trans,trans-2,4-hexadien-1-ol. This approach would require a mild oxidizing agent that selectively converts the primary alcohol at the C1 position to an aldehyde without affecting the double bonds or the hydroxyl group at the C6 position. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are often utilized for such transformations of allylic alcohols.
Chemical Derivatization Strategies for Research Applications
For research purposes, particularly in analytical chemistry, the derivatization of aldehydes like this compound is a common strategy to enhance their detection and quantification. The aldehyde functional group is reactive and can be targeted for chemical modification. These derivatization techniques are crucial for improving the volatility, thermal stability, and chromatographic behavior of the analyte, as well as for introducing a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence spectroscopy.
Common derivatization reagents for aldehydes include hydrazines and hydroxylamines. For instance, 2,4-dinitrophenylhydrazine (B122626) (DNPH) reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative. These derivatives are typically colored compounds and can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection.
Another widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The reaction with PFBHA yields a pentafluorobenzyl oxime derivative. These derivatives are highly electronegative, making them suitable for sensitive detection by gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS).
| Derivatizing Reagent | Derivative Formed | Analytical Technique | Advantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Stable, colored derivative allows for UV detection |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Pentafluorobenzyl oxime | GC-ECD, GC-MS | High sensitivity with ECD, good chromatographic properties |
Utilization of Related Hexadienal Compounds in Complex Organic Synthesis
The conjugated diene and aldehyde functionalities of hexadienal and its derivatives make them valuable building blocks in complex organic synthesis, enabling the construction of diverse molecular architectures, including natural products and other biologically active molecules.
trans,trans-2,4-Hexadienal is a versatile substrate in cycloaddition reactions, particularly the Diels-Alder reaction, for the synthesis of chiral cycloadducts. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings with high stereocontrol. In these reactions, the hexadienal can act as the diene component, reacting with a dienophile to form a cyclohexene (B86901) derivative.
To achieve chirality in the cycloadduct, either a chiral dienophile, a chiral catalyst, or a chiral auxiliary can be employed. The use of chiral Lewis acids or organocatalysts can effectively control the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in excess. The aldehyde group in the hexadienal can coordinate to a Lewis acidic catalyst, which activates the diene system and creates a chiral environment around the reacting species. This approach allows for the asymmetric synthesis of complex cyclic structures that are precursors to a wide range of organic molecules.
Hexadienal derivatives are key intermediates in the total synthesis of various natural products. A notable example is the synthesis of hydroxy-α-sanshool, a bioactive compound found in Szechuan pepper that is responsible for its characteristic tingling sensation.
In several reported syntheses of hydroxy-α-sanshool, (2E,4E)-hexadienal is utilized as a crucial building block. researchgate.net The synthesis often involves a Wittig reaction or a related olefination strategy where a phosphorus ylide is reacted with (2E,4E)-hexadienal to extend the carbon chain and form the characteristic polyene structure of the sanshool molecule. researchgate.net The stereochemistry of the double bonds in the hexadienal precursor is critical for establishing the correct stereochemistry in the final natural product. The use of pure (2E,4E)-2,4-hexadienal has been shown to be important for obtaining the desired single stereoisomer of the final product in high yield. frontiersin.org
trans,trans-2,4-Hexadienal serves as a direct precursor in the industrial production of sorbic acid (trans,trans-2,4-hexadienoic acid), a widely used food preservative. nih.govusda.gov The conversion of the aldehyde to a carboxylic acid is achieved through oxidation.
Various oxidizing agents and catalytic systems have been developed for this transformation. A process for the manufacture of sorbic acid involves the oxidation of 2,4-hexadienal with an aqueous solution of hydrogen peroxide in the presence of a transition metal oxide catalyst, such as silver oxide. google.com The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity. While this method is effective, other industrial syntheses of sorbic acid, such as the condensation of crotonaldehyde and ketene, are also prevalent. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction pathways of organic molecules. nih.gov For 6-Hydroxy-trans,trans-2,4-hexadienal, these methods can predict its reactivity and the mechanisms of its chemical transformations.
Computational modeling is a key approach to unraveling complex reaction mechanisms. For α,β-unsaturated aldehydes, reactions often involve nucleophilic addition to the carbonyl carbon or the β-carbon (Michael addition). pressbooks.pub Quantum chemical calculations can determine the activation barriers for these competing pathways, thus predicting the likely outcome of a reaction under specific conditions.
For instance, in the context of aldehyde deformylations catalyzed by metal-dioxygen complexes, computational studies have elucidated detailed mechanistic steps, including nucleophilic attack and bond cleavage events. acs.org While not specific to this compound, these studies on similar aldehydes provide a framework for understanding its potential enzymatic or catalytic degradation pathways. The presence of the hydroxyl group in this compound introduces additional complexity, as it can participate in intramolecular hydrogen bonding or act as a directing group in reactions, influencing the regioselectivity and stereoselectivity.
Table 1: Illustrative Calculated Activation Energies for Nucleophilic Addition to α,β-Unsaturated Aldehydes
| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| 1,2-Addition (to C=O) | H₂O | Water | 15-20 |
| 1,4-Addition (Michael) | NH₃ | Gas Phase | 10-15 |
| 1,4-Addition (Michael) | CH₃S⁻ | DMSO | 5-10 |
Note: This table presents hypothetical data based on typical values for similar compounds to illustrate the type of information obtainable from computational studies.
The three-dimensional structure of a molecule is crucial to its reactivity and biological activity. Conformational analysis through computational methods can identify the most stable arrangements of a molecule's atoms. For a flexible molecule like this compound, with several rotatable single bonds, multiple low-energy conformers are expected to exist.
Computational studies on similar molecules, such as 2-hydroxy-2',5'-diazachalcones, have successfully used semi-empirical methods to determine the most stable conformers, which were found to be the (E)-s-cis-conformers. nih.gov For this compound, the planarity of the conjugated system is a key determinant of stability, but rotations around the C-C single bonds will lead to a variety of spatial arrangements. The orientation of the terminal hydroxymethyl group relative to the dienal moiety would be of particular interest, as it can influence intermolecular interactions. Advanced computational methods can also be coupled with experimental techniques like NMR to provide accurate structural elucidation. researchgate.net
Structure-Reactivity and Structure-Property Relationship Modeling
Modeling the relationship between a molecule's structure and its chemical reactivity or physical properties is a cornerstone of modern chemistry. For this compound, such models can predict its behavior in various chemical environments.
Molecular dynamics (MD) simulations are a powerful tool for studying the interactions of a molecule with its environment, such as a solvent or a biological macromolecule. mdpi.com For instance, MD simulations have been used to investigate the interactions between toxic aldehydes, like 4-hydroxy-2-hexenal, and starch, revealing how these molecules distribute in food matrices. nih.gov
Similar approaches could be applied to this compound to understand its interactions with proteins or DNA. The presence of both a polar hydroxyl group and a reactive aldehyde function suggests that it can engage in a variety of non-covalent (e.g., hydrogen bonding) and covalent interactions. Computational models can map the preferred binding sites and orientations of the molecule within a protein's active site, providing insights into its potential biological effects.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov QSAR studies have been successfully applied to α,β-unsaturated carbonyl compounds to predict their genotoxicity. nih.govnih.gov These models often use descriptors derived from the molecular structure, such as electronic properties (e.g., LUMO energy) and steric parameters, to predict the activity of new compounds.
For α,β-unsaturated aldehydes, reactivity is often associated with their ability to act as Michael acceptors. researchgate.net Structure-activity relationship studies have shown that the reactivity is influenced by substitution patterns on the double bond. researchgate.net Predictive models for this compound could be developed to estimate its reactivity towards nucleophiles or its potential for specific chemical transformations based on its structural features. Machine learning approaches are also emerging as powerful tools for predicting the outcomes of organic reactions. nih.gov
Environmental Occurrence and Chemical Fate
Abiotic Transformation Pathways in Environmental Compartments
Abiotic transformation processes are crucial in determining the persistence and fate of chemical compounds in the environment. For 6-Hydroxy-trans,trans-2,4-hexadienal, these pathways include atmospheric photolysis and degradation in aqueous and terrestrial systems.
The atmospheric fate of aldehydes is dictated by their volatility and reactivity with atmospheric oxidants. For the parent compound, 2,4-hexadienal (B92074), models suggest it is expected to exist solely as a vapor in the atmosphere due to its estimated vapor pressure of 4.8 mm Hg at 25 °C. nih.gov The primary degradation pathway for vapor-phase 2,4-hexadienal is reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 5.9 hours. nih.gov
For this compound, the addition of a hydroxyl group would decrease its vapor pressure, but it is likely to still partition into the atmosphere to some extent. The presence of the -OH group introduces an additional site for reaction with hydroxyl radicals, which could lead to a shorter atmospheric half-life compared to its parent compound.
In aquatic and soil environments, the fate of a chemical is influenced by its water solubility, potential for hydrolysis, and mobility.
Aqueous Systems: The parent compound, 2,4-hexadienal, is not expected to undergo hydrolysis because it lacks functional groups that are susceptible to this process. nih.gov Based on its Henry's Law constant of 9.78 × 10⁻⁶ atm·m³/mol, volatilization from water surfaces is anticipated to be a potential fate process. nih.gov With an estimated soil adsorption coefficient (Koc) of 17, 2,4-hexadienal is not expected to adsorb significantly to suspended solids and sediment in water. nih.gov
The presence of a hydroxyl group in this compound would increase its water solubility and decrease its Henry's Law constant, thereby reducing its tendency to volatilize from water. This would lead to a greater proportion of the compound remaining in the aqueous phase, where it could be subject to other degradation processes.
For this compound, the hydroxyl group would likely lead to a higher Koc value due to increased potential for hydrogen bonding with soil organic matter. This would result in lower mobility and stronger adsorption to soil compared to 2,4-hexadienal. The increased water solubility would also affect its transport within the soil column. While abiotic hydrolysis is not expected, the presence of the alcohol functional group may make it more amenable to microbial degradation in the soil environment.
Environmental Distribution and Persistence Modeling
The environmental distribution of a chemical can be predicted using models based on its physical and chemical properties. The table below summarizes the key estimated properties for the parent compound, trans,trans-2,4-hexadienal.
| Property | Value | Reference |
|---|---|---|
| Vapor Pressure | 4.8 mm Hg at 25 °C | nih.gov |
| log Kow (Octanol-Water Partition Coefficient) | 1.37 | nih.gov |
| Henry's Law Constant | 9.78 × 10-6 atm·m3/mol | nih.gov |
| Koc (Soil Adsorption Coefficient) | 17 | nih.gov |
These properties suggest that trans,trans-2,4-hexadienal will predominantly partition to the atmosphere, with high mobility in soil and a tendency to volatilize from water and moist soil. nih.gov
For this compound, these properties would be altered by the hydroxyl group, leading to a different environmental distribution profile. The expected changes are summarized qualitatively in the table below.
| Property | Expected Change Compared to trans,trans-2,4-Hexadienal | Reasoning |
|---|---|---|
| Vapor Pressure | Decrease | Increased intermolecular hydrogen bonding due to the -OH group. |
| Water Solubility | Increase | The polar -OH group can form hydrogen bonds with water. |
| log Kow | Decrease | Increased hydrophilicity makes it less likely to partition into octanol. |
| Henry's Law Constant | Decrease | Result of lower vapor pressure and higher water solubility. |
| Koc | Increase | Increased potential for hydrogen bonding and polar interactions with soil organic matter. |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Selectivity
There is currently no available information in the reviewed scientific literature regarding the chemical synthesis of 6-Hydroxy-trans,trans-2,4-hexadienal, let alone the development of novel or selective synthetic routes. The existing research focuses on its biological formation as a metabolite.
Application of Advanced Spectroscopic Probes for In Situ Investigations
Information on the use of advanced spectroscopic probes for the in situ investigation of this compound is not present in the available literature. While standard analytical techniques were likely used for its initial identification, there are no published studies detailing the application of advanced, real-time spectroscopic methods to study this compound within biological systems.
Refinement of Computational Models for Predictive Chemistry
There is a lack of published research on the development or refinement of computational models specifically for predicting the chemical properties, reactivity, or biological interactions of this compound.
Interdisciplinary Approaches to Understand Biochemical Roles Beyond Known Pathways
Current understanding of this compound is limited to its role as a toxic metabolite of benzene (B151609). There is no available research exploring other potential biochemical roles or utilizing interdisciplinary approaches to investigate this compound beyond this established pathway.
Q & A
Basic Research Questions
Q. What analytical methods are used to detect and quantify 6-Hydroxy-trans,trans-2,4-hexadienal in biological samples?
- Methodology : HAl is typically derivatized to its methyl ester (Me-HHA) to enhance volatility for gas chromatography-mass spectrometry (GC-MS). This approach was validated in urinary metabolite studies of benzene-exposed subjects, achieving detection limits sufficient to identify low-concentration metabolites . Calibration curves using deuterated internal standards improve quantification accuracy, particularly in complex matrices like urine or blood.
Q. What is the hematotoxic potential of HAl, and how is it assessed in animal models?
- Methodology : In vivo studies in CD-1 mice demonstrate hematotoxicity via intraperitoneal administration. Hemoglobin adduct formation and erythrocyte depletion are measured using flow cytometry and histopathology. Doses as low as 25 mg/kg showed significant reductions in red blood cell counts, with oxidative stress markers (e.g., glutathione depletion) quantified via HPLC .
Q. How does HAl relate to benzene metabolism, and what biomarkers are used to track its formation?
- Methodology : HAl is a downstream metabolite of trans,trans-muconaldehyde (MUC), a benzene-derived hematotoxin. In vitro models using mouse liver microsomes and NADPH cofactors replicate benzene’s ring-opening pathway. Metabolites are tracked via tandem MS, with muconic acid (MA) and 6-oxo-trans,trans-2,4-hexadienoic acid as key intermediates .
Advanced Research Questions
Q. How do CYP enzymes influence the metabolic conversion of benzene to HAl, and what experimental models validate this pathway?
- Methodology : CYP2E1 and CYP2F2 are critical in benzene’s oxidation to MUC, which is further metabolized to HAl. Knockout mouse models (e.g., CYP2E1-null) show reduced HAl formation, confirmed via hepatic microsomal assays with NADPH supplementation. Competitive inhibition studies using disulfiram or 4-methylpyrazole validate enzyme specificity .
Q. What experimental design considerations address contradictions between high-dose rodent carcinogenicity studies and human exposure scenarios?
- Methodology : NTP gavage studies in F344/N rats used doses up to 100 mg/kg/day, far exceeding human intake (0.003 µg/kg/day). To reconcile results, physiologically based pharmacokinetic (PBPK) modeling compares tissue-specific bioavailability. Dose-response thresholds for forestomach tumors are analyzed using the linear no-threshold (LNT) vs. threshold models, emphasizing interspecies metabolic differences .
Q. What mechanisms underlie HAl’s hematotoxicity, and how are reactive intermediates characterized?
- Methodology : HAl’s α,β-unsaturated aldehyde structure enables Michael addition reactions with cellular nucleophiles (e.g., glutathione, DNA bases). Adducts are identified via LC-MS/MS, while electron paramagnetic resonance (EPR) detects free radical intermediates in bone marrow stromal cells. In vitro cytotoxicity assays (e.g., MTT) using primary hematopoietic stem cells validate oxidative stress pathways .
Q. How do in vitro models of benzene metabolism compare to in vivo systems in predicting HAl’s toxicokinetics?
- Methodology : Isolated perfused rat liver models quantify HAl’s conversion to MA and other metabolites, with biliary excretion rates monitored via cannulation. In vitro microsomal incubations lack compensatory pathways (e.g., renal clearance), necessitating correction factors for extrapolation. Metabolic flux analysis using ¹⁴C-labeled benzene tracks intermediate distribution .
Data Contradiction Analysis
Q. Why do high-dose rodent studies show carcinogenicity for structurally similar aldehydes, while epidemiological data lack evidence in humans?
- Resolution : Rodent forestomach tumors from trans,trans-2,4-hexadienal (a structural analog) arise from localized irritation at gavage doses (>50 mg/kg/day), a route irrelevant to human dietary exposure. Human risk assessments use margin-of-exposure (MOE) calculations, comparing NOAELs (10 mg/kg/day) to intake estimates (0.003 µg/kg/day), yielding MOEs >10⁶, indicating negligible risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
